

# Preclinical Pharmacology of BMS-986020 Sodium: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: BMS-986020 sodium

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## Executive Summary

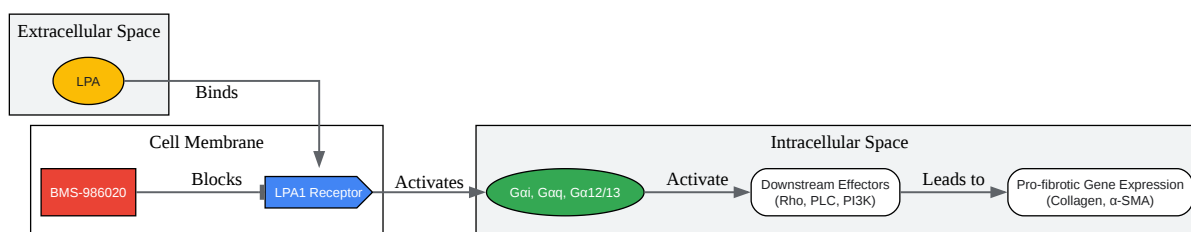
**BMS-986020 sodium** is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. Developed by Bristol-Myers Squibb, this small molecule showed promise as an anti-fibrotic agent, particularly for the treatment of idiopathic pulmonary fibrosis (IPF). Preclinical studies demonstrated its efficacy in various in vitro and in vivo models of fibrosis. However, clinical development was halted due to hepatobiliary toxicity observed in a Phase 2 trial. This toxicity was later attributed to off-target inhibition of bile acid transporters and not the LPA1 antagonism itself. This guide provides a comprehensive overview of the preclinical pharmacology of BMS-986020, detailing its mechanism of action, in vitro and in vivo efficacy, and the toxicological findings that ultimately led to its discontinuation.

## Mechanism of Action: LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through multiple G protein-coupled receptors, with the LPA1 receptor playing a crucial role in fibroblast activation, proliferation, and extracellular matrix deposition – key events in the progression of fibrosis.<sup>[1][2][3][4][5]</sup> BMS-986020 acts as a competitive antagonist at the LPA1 receptor, blocking the downstream signaling cascades initiated by LPA.

## Signaling Pathway

The binding of LPA to the LPA1 receptor activates several heterotrimeric G proteins, primarily  $G_{\alpha i}$ ,  $G_{\alpha q}$ , and  $G_{\alpha 12/13}$ .<sup>[1][2][4][5]</sup> These G proteins, in turn, initiate a cascade of intracellular events, including the activation of Rho/ROCK, PLC/PKC, and PI3K/Akt pathways, ultimately leading to pro-fibrotic cellular responses. BMS-986020 competitively inhibits the binding of LPA to LPA1, thereby attenuating these downstream signals.



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**Caption:** LPA1 Receptor Signaling Pathway and Inhibition by BMS-986020.

## In Vitro Pharmacology

The in vitro activity of BMS-986020 was characterized through a series of assays to determine its potency and selectivity for the LPA1 receptor and its effects on fibrotic processes.

## On-Target Activity: LPA1 Receptor Antagonism

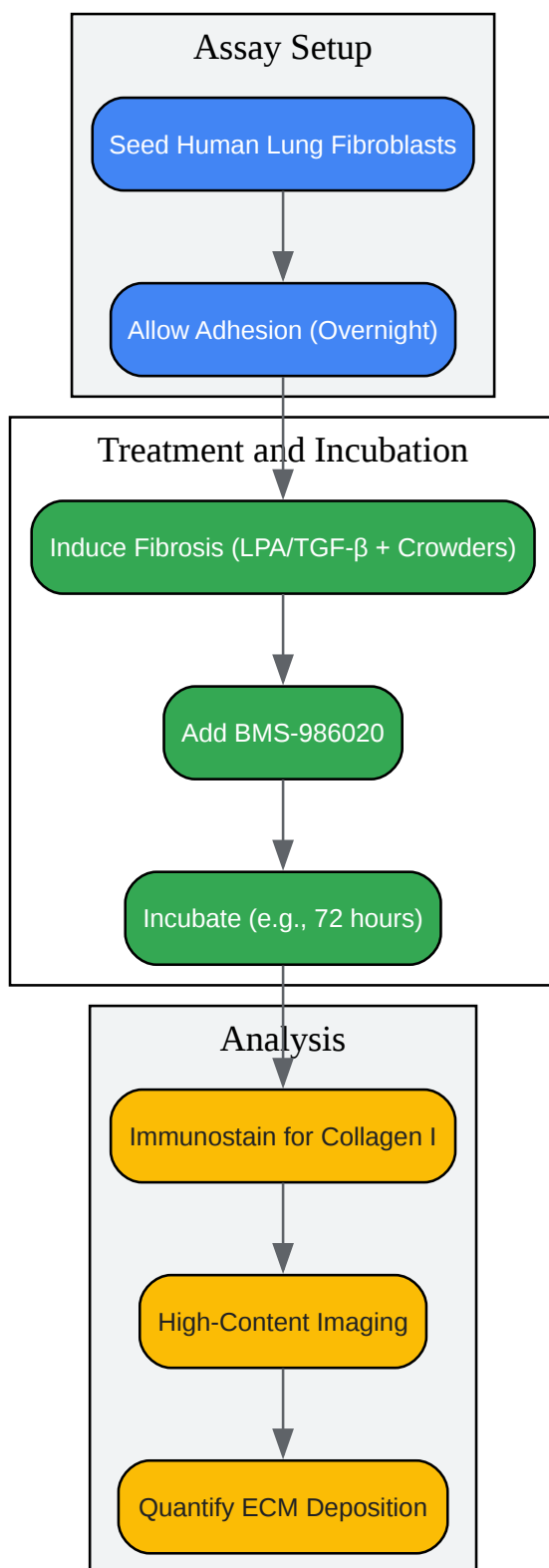
BMS-986020 demonstrated high-affinity binding and potent functional antagonism of the human LPA1 receptor.

Assay Type	Cell Line	Parameter	Value	Reference
Radioligand Binding	CHO cells expressing human LPA1	Kb	0.0067 $\mu$ M	[6]
Functional Assay (GTPyS)	CHO cells expressing human LPA1	IC50	0.3 $\mu$ M	[6]

## Anti-fibrotic Effects in a "Scar-in-a-Jar" Model

The "Scar-in-a-Jar" assay is an in vitro model that mimics the fibrotic process by inducing excessive extracellular matrix (ECM) deposition from fibroblasts. In this model, BMS-986020 effectively inhibited LPA-induced fibrogenesis.

- Cell Seeding: Primary human lung fibroblasts (e.g., WI-38 cells) are seeded in 24- or 96-well plates at a density of approximately 50,000 cells/well and allowed to adhere overnight.[7][8]
- Induction of Fibrosis: The cell culture medium is replaced with a medium containing macromolecular crowders (e.g., a mixture of Ficoll 70 and 400) and a pro-fibrotic stimulus, such as Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) or LPA.[7][9][10]
- Treatment: BMS-986020 is added to the culture medium at various concentrations.
- Incubation: The cells are incubated for a period of 72 hours to several days to allow for ECM deposition.[9][10]
- Quantification of Fibrosis: The deposition of collagen I and other ECM proteins is quantified using immunocytochemistry and high-content imaging analysis.[10]



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**Caption:** Experimental Workflow for the "Scar-in-a-Jar" Assay.

## In Vivo Pharmacology

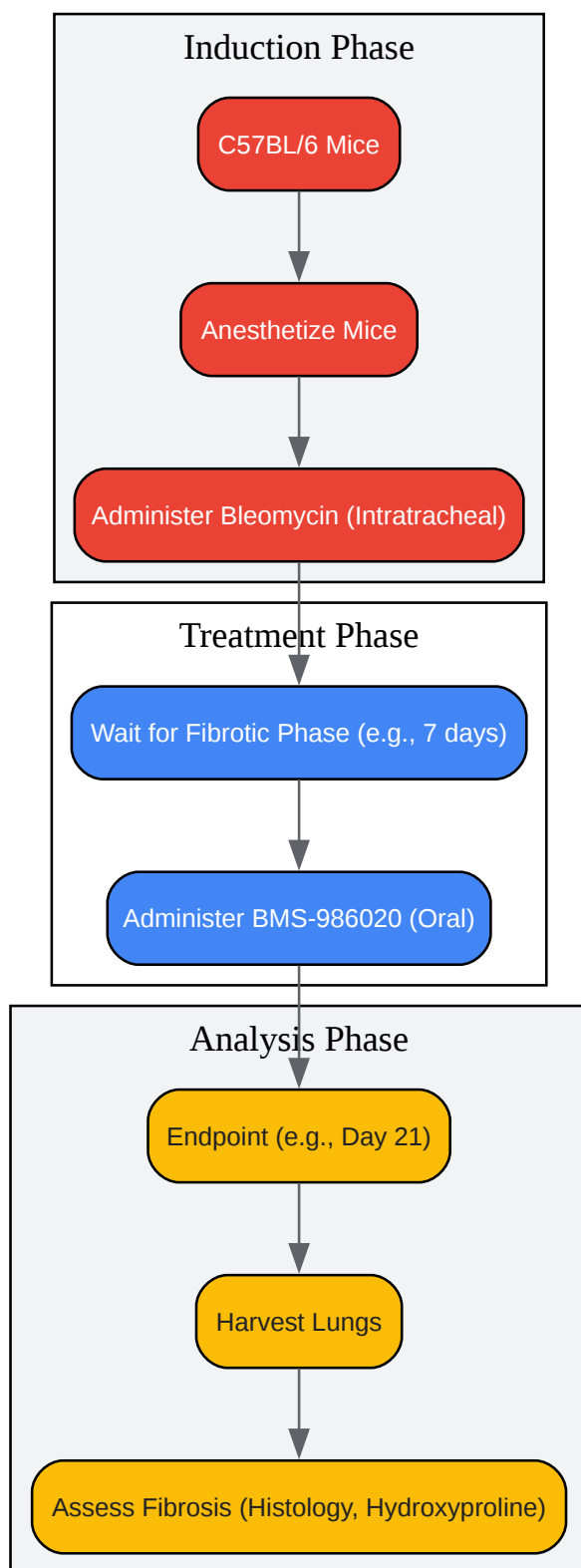
The anti-fibrotic efficacy of BMS-986020 was evaluated in animal models of pulmonary fibrosis, most notably the bleomycin-induced lung fibrosis model.

### Bleomycin-Induced Pulmonary Fibrosis Model

Intratracheal or intravenous administration of the chemotherapeutic agent bleomycin to rodents induces lung injury and subsequent fibrosis, mimicking key aspects of human IPF. BMS-986020 demonstrated a reduction in lung fibrosis in this model.[\[6\]](#)[\[11\]](#)

Species	Model	Dose of BMS-986020	Outcome	Reference
Rat	Bleomycin-induced lung fibrosis	30 mg/kg, twice daily	Reduced lung fibrosis	<a href="#">[6]</a> <a href="#">[11]</a>

- Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[\[12\]](#)[\[13\]](#)
- Induction of Fibrosis: A single dose of bleomycin (typically 1.5 U/kg) is administered via oropharyngeal or intratracheal instillation to anesthetized mice.[\[14\]](#)[\[15\]](#)
- Treatment: BMS-986020 is administered, often starting after the initial inflammatory phase (e.g., day 7 post-bleomycin) to target the established fibrotic process.[\[13\]](#) Dosing is typically performed daily or twice daily via oral gavage.
- Endpoint Analysis: At a predetermined time point (e.g., day 21 or 28), animals are euthanized, and the lungs are harvested.[\[11\]](#)
- Assessment of Fibrosis: The extent of lung fibrosis is assessed through histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring) and biochemical assays to quantify collagen content (e.g., hydroxyproline assay).[\[13\]](#)



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**Caption:** Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.

## Toxicology: Off-Target Hepatobiliary Effects

Despite promising anti-fibrotic activity, the clinical development of BMS-986020 was terminated due to observations of hepatobiliary toxicity in a Phase 2 trial, including elevated liver enzymes and cases of cholecystitis.[\[16\]](#)[\[17\]](#)[\[18\]](#) Subsequent preclinical investigations revealed that this toxicity was not related to its on-target LPA1 antagonism but rather to off-target inhibition of key bile acid and phospholipid transporters in the liver.

## Inhibition of Bile Acid and Phospholipid Transporters

In vitro studies demonstrated that BMS-986020 inhibits several important hepatic transporters responsible for bile acid and phospholipid efflux.

Transporter	Function	Probe Substrate	IC50 of BMS-986020	Reference
BSEP (ABCB11)	Bile Salt Export Pump	Taurocholic Acid	1.8 - 4.8 $\mu$ M	<a href="#">[6]</a> <a href="#">[16]</a> <a href="#">[19]</a>
MRP3 (ABCC3)	Multidrug Resistance-Associated Protein 3	Estradiol-17 $\beta$ -glucuronide	22 $\mu$ M	<a href="#">[6]</a> <a href="#">[16]</a> <a href="#">[19]</a>
MRP4 (ABCC4)	Multidrug Resistance-Associated Protein 4	Estradiol-17 $\beta$ -glucuronide	6.2 $\mu$ M	<a href="#">[6]</a> <a href="#">[16]</a> <a href="#">[19]</a>
MDR3 (ABCB4)	Multidrug Resistance Protein 3 (Flippase)	Phosphatidylcholine	7.5 $\mu$ M	<a href="#">[6]</a> <a href="#">[16]</a> <a href="#">[19]</a>

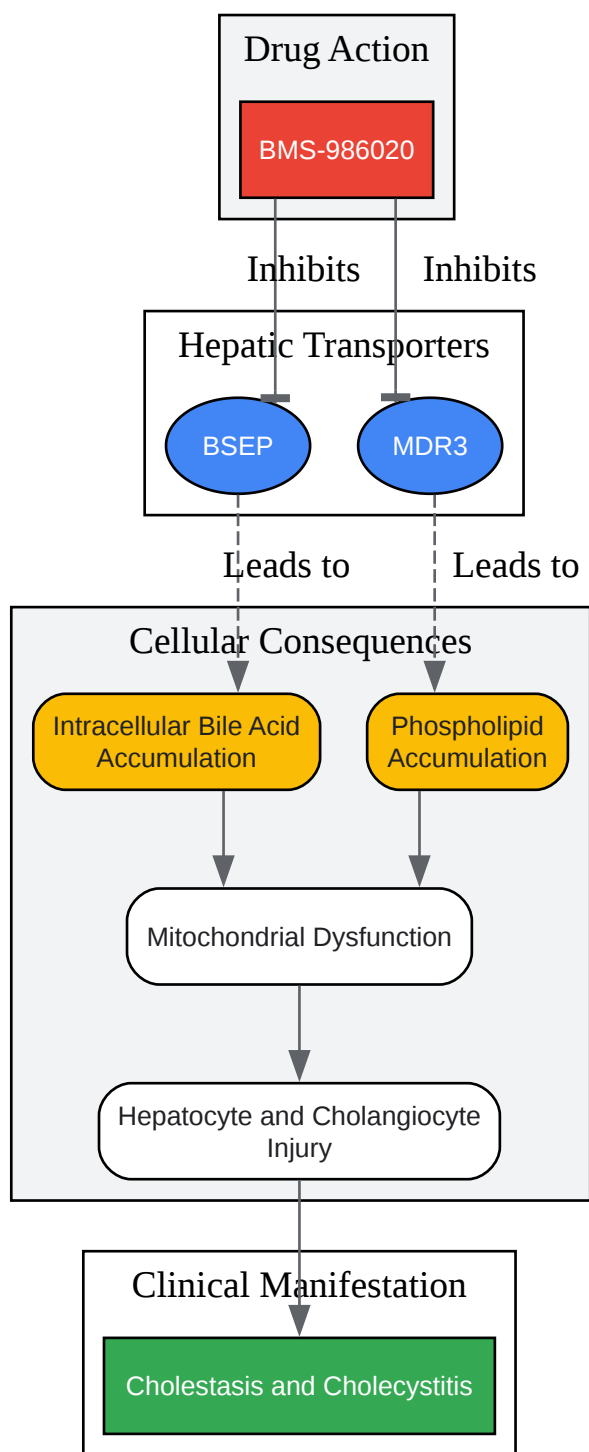
The inhibition of these transporters, particularly BSEP and MDR3, is a known mechanism for drug-induced liver injury (DILI), leading to the accumulation of cytotoxic bile acids and phospholipids within hepatocytes and subsequent cellular damage.

- **Membrane Vesicle Preparation:** Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or HEK293) overexpressing the human transporter of interest (e.g., BSEP).[20][21][22]
- **Assay Buffer and Substrate:** The vesicles are incubated in a buffer containing a radiolabeled or fluorescently tagged probe substrate for the specific transporter (e.g., [3H]-Taurocholic acid for BSEP).[20][22]
- **Test Compound Incubation:** BMS-986020 is added to the incubation mixture at various concentrations.
- **Initiation of Transport:** ATP is added to the mixture to energize the transporter and initiate the uptake of the probe substrate into the vesicles. A parallel incubation with AMP is performed as a negative control for ATP-dependent transport.[23]
- **Termination and Filtration:** The reaction is stopped by rapid filtration, separating the vesicles from the incubation medium. The filters are washed to remove any non-transported substrate.[23]
- **Quantification:** The amount of probe substrate accumulated inside the vesicles is quantified using liquid scintillation counting or LC-MS/MS.[21]
- **Data Analysis:** The percentage of inhibition at each concentration of BMS-986020 is calculated, and an IC50 value is determined.

## Mechanism of Hepatotoxicity

The inhibition of BSEP and MDR3 by BMS-986020 disrupts the normal flow of bile acids and phospholipids from hepatocytes into the bile canaliculi. This leads to an intracellular accumulation of these cytotoxic compounds, causing mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte and cholangiocyte injury, manifesting as cholestasis and cholecystitis.





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**Caption:** Proposed Mechanism of BMS-986020-Induced Hepatotoxicity.

## Conclusion

**BMS-986020 sodium** is a potent LPA1 receptor antagonist with demonstrated anti-fibrotic activity in preclinical models. Its development highlighted the therapeutic potential of targeting the LPA-LPA1 axis for fibrotic diseases. However, the unforeseen off-target hepatobiliary toxicity underscores the critical importance of comprehensive toxicological profiling, particularly concerning hepatic transporters, during drug development. The preclinical data for BMS-986020 remains a valuable resource for understanding the pharmacology of LPA1 antagonists and the mechanisms of drug-induced liver injury. This knowledge has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.

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